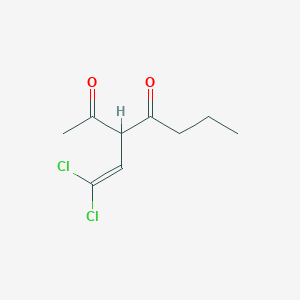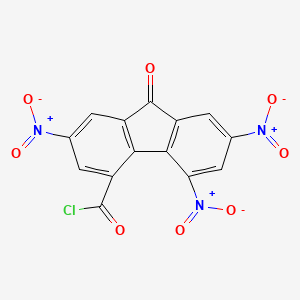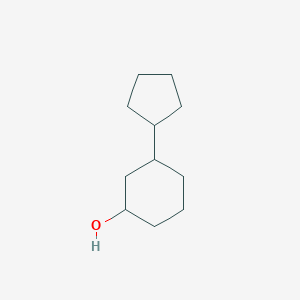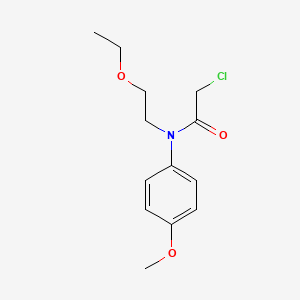![molecular formula C24H23O7P B14323411 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate CAS No. 106787-11-5](/img/structure/B14323411.png)
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate typically involves multiple steps:
Formation of the Benzoate Ester: This can be achieved by reacting benzoic acid with an appropriate alcohol under acidic conditions to form the ester linkage.
Introduction of the Phosphoryl Group: The phosphoryl group can be introduced by reacting the benzoate ester with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the phosphorylated intermediate with a propyl chain containing an oxo group, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzylic positions can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Applications De Recherche Scientifique
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins. The benzoate ester can interact with cellular membranes, potentially altering their properties and affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, 3-(benzoyloxy)-2-oxopropyl bis(phenylmethyl) ester: A closely related compound with similar structural features.
Benzoic acid derivatives: Compounds with similar benzoate ester groups but different substituents.
Phosphorylated esters: Compounds with similar phosphoryl groups but different ester linkages.
Uniqueness
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate is unique due to its combination of a benzoate ester, a phosphoryl group, and an oxo-propyl chain. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
106787-11-5 |
|---|---|
Formule moléculaire |
C24H23O7P |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
[3-bis(phenylmethoxy)phosphoryloxy-2-oxopropyl] benzoate |
InChI |
InChI=1S/C24H23O7P/c25-23(18-28-24(26)22-14-8-3-9-15-22)19-31-32(27,29-16-20-10-4-1-5-11-20)30-17-21-12-6-2-7-13-21/h1-15H,16-19H2 |
Clé InChI |
CIRZBJMQEXLFEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC(=O)COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)

![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)



![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)

![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)




